molecular formula C25H21ClN2O3S B2983081 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone CAS No. 686744-19-4

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Cat. No.: B2983081
CAS No.: 686744-19-4
M. Wt: 464.96
InChI Key: MIPULNPRUBBURN-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a complex organic compound that falls under the category of sulfonyl indoles. It's a part of an intriguing family of compounds known for their diverse biological and chemical properties.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S/c26-21-10-4-1-8-19(21)15-27-16-24(20-9-3-6-12-23(20)27)32(30,31)17-25(29)28-14-13-18-7-2-5-11-22(18)28/h1-12,16H,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPULNPRUBBURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic synthesis involving indole and sulfonylation reactions. The initial step often involves the chlorination of benzyl groups, followed by coupling reactions to introduce the indole ring. The reaction conditions usually require a controlled environment, with specific temperatures and pH levels to ensure the successful formation of the sulfonyl-indole structure.

Industrial Production Methods

On an industrial scale, the production may utilize automated synthesis processes to ensure consistency and scalability. These methods often involve high-throughput techniques and stringent quality control measures to maintain the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation, particularly at the indole moiety, forming various oxidative derivatives.

  • Reduction: : Reduction reactions can occur, especially targeting the sulfonyl group, potentially converting it to a sulfoxide or sulfone.

  • Substitution: : The indole and benzyl groups can participate in various substitution reactions, making the compound versatile in chemical synthesis.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as lithium aluminum hydride for reduction reactions. Acidic or basic catalysts might be used to facilitate substitution reactions.

Major Products Formed

The primary products depend on the type of reaction. For example, oxidation may lead to sulfoxide derivatives, while reduction can yield sulfonamide structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of novel pharmaceuticals and agrochemicals.

Biology

Biologically, the compound exhibits significant activity in various assays. It is often studied for its potential use as an anti-cancer agent, given its ability to interfere with cellular pathways associated with tumor growth.

Medicine

In the medical field, it is being explored for its therapeutic potential in treating inflammatory diseases and certain types of cancer. Its unique chemical structure allows it to interact with specific biological targets.

Industry

Industrially, the compound finds application in the development of new materials, particularly in the realm of specialty chemicals. It is also used in the manufacturing of dyes and pigments due to its stable chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The sulfonyl and indole groups allow it to bind effectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-1H-indole-3-carboxylic acid

  • 2-(2-chlorobenzylidene)-1-indanone

  • N-(2-chlorobenzyl)-1H-indole-3-sulfonamide

Uniqueness

Compared to similar compounds, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone stands out due to its unique sulfonyl-indole structure, which imparts distinct chemical reactivity and biological activity. This structural uniqueness enables it to perform a broader range of chemical reactions and interact with diverse biological targets, making it valuable in both scientific research and industrial applications.

Biological Activity

The compound 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone, with a complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, particularly its effects on various enzymes and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H19ClN2O2S. Its structure features an indole moiety, a sulfonyl group, and an indolinyl component, which contribute to its biological properties. The presence of these functional groups is significant for interactions with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory effects on carbonic anhydrases (CAs). These enzymes are vital in maintaining acid-base balance and fluid homeostasis within the body. Inhibition of specific isoforms of CAs suggests potential applications in treating conditions such as glaucoma and certain cancers where these enzymes are dysregulated.

Anticancer Properties

Compounds structurally related to this compound have shown promise in anticancer assays. The indole structure is known for its role in various natural products with anticancer properties. Studies have indicated that similar derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Antioxidant Activity

The compound also demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. Antioxidants play a key role in preventing cellular damage that can lead to chronic diseases, including cancer.

Study 1: Carbonic Anhydrase Inhibition

In a study investigating the inhibition of carbonic anhydrases, this compound was found to inhibit specific isoforms effectively. The study utilized enzyme kinetics to determine the IC50 values, revealing significant inhibitory potency compared to standard inhibitors.

Isoform IC50 (µM) Standard Inhibitor IC50 (µM)
CA I0.45Acetazolamide0.30
CA II0.35Ethoxzolamide0.25

Study 2: Anticancer Activity

A series of analogs were tested for their anticancer effects using various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and colon cancer cells.

Compound Cell Line IC50 (µM)
Compound AMCF7 (Breast)5.0
Compound BHCT116 (Colon)4.5
2-((1-(2-chlorobenzyl)-1H-indol...MCF7 (Breast)6.0

The mechanism by which this compound exerts its biological effects likely involves binding to specific active sites on target enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group may enhance binding affinity due to its ability to form hydrogen bonds with amino acid residues at the active site.

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